

Vicriviroc: A Technical Guide to its Core Basic Science

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Developed initially for the treatment of HIV-1 infection, its mechanism of action revolves around blocking the entry of R5-tropic HIV-1 into host cells.[3] This technical guide provides an in-depth overview of the basic science research involving Vicriviroc, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Mechanism of Action

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][4] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[1][4] This binding event induces a conformational change in the extracellular loops of the receptor, which in turn prevents the interaction between the HIV-1 envelope glycoprotein gp120 and CCR5.[1][4] Consequently, the fusion of the viral and cellular membranes is inhibited, blocking viral entry into the host cell.[1]

Beyond its role in HIV-1 entry, CCR5 is a G protein-coupled receptor (GPCR) that mediates intracellular signaling in response to its endogenous chemokine ligands, such as RANTES



(CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4). **Vicriviroc** effectively blocks the signaling cascades initiated by these chemokines.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies of **Vicriviroc**.

Table 1: In Vitro Antiviral Potency of **Vicriviroc** against R5-tropic HIV-1 Isolates[5]

HIV-1 Isolate Clade	Number of Isolates	Geometric Mean EC50 (nM)	Geometric Mean EC90 (nM)
В	15	0.04 - 1.8	0.45 - 13
С	5	0.08 - 2.3	1.1 - 18
Α	3	0.06 - 0.11	0.6 - 1.2
G	2	0.13 - 0.21	1.5 - 2.4
F	2	0.05 - 0.07	0.5 - 0.8
AE	3	0.05 - 0.14	0.6 - 1.9

Table 2: Summary of **Vicriviroc** Phase II Clinical Trial (ACTG 5211) Efficacy Data at 48 Weeks[1][7]

Treatment Group (daily dose)	Median Decrease in Viral Load (log10 copies/mL)	Median Increase in CD4 Cell Count (cells/μL)	Patients with Undetectable Virus (<50 copies/mL) (%)
Placebo	-	-	11
5 mg Vicriviroc	-	-	-
10 mg Vicriviroc	1.92	130	37
15 mg Vicriviroc	1.44	96	27



Table 3: Summary of **Vicriviroc** Phase IIb Clinical Trial in Treatment-Naive Patients at 14 Days[8]

Treatment Group (twice daily dose)	Mean Reduction in HIV RNA (log10 copies/mL)	
10 mg Vicriviroc	> 1.0	
25 mg Vicriviroc	~ 1.5	
50 mg Vicriviroc	~ 1.5	

Experimental Protocols

Detailed methodologies for key experiments cited in **Vicriviroc** research are provided below.

Chemotaxis Assay

This assay assesses the ability of **Vicriviroc** to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

- Cell Line: Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5).
- Chemoattractant: Recombinant human MIP-1 α (CCL3) at a final concentration of 0.3 nM.
- Apparatus: 96-well chemotaxis chamber with a 5-μm pore size polycarbonate membrane.
- Protocol:
 - Ba/F3-CCR5 cells are washed and resuspended in assay medium (RPMI 1640 with 0.5% BSA).
 - Cells are pre-incubated with various concentrations of Vicriviroc or vehicle control for 30 minutes at 37°C.
 - The lower chamber of the chemotaxis plate is filled with assay medium containing MIP-1α.
 - The filter membrane is placed over the lower chamber, and the pre-incubated cells (5 x 10⁴ cells/well) are added to the upper chamber.



- The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator.
- After incubation, non-migrated cells are removed from the upper surface of the membrane.
- Migrated cells on the lower surface of the membrane are quantified using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control.

Calcium Flux Assay

This assay measures **Vicriviroc**'s ability to block chemokine-induced intracellular calcium mobilization in CCR5-expressing cells.

- Cell Line: U-87 astroglioma cells stably expressing CD4 and CCR5 (U87-CD4-CCR5).
- Reagents:
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
 - Chemokine ligand (e.g., RANTES/CCL5 at a final concentration of 10 nM).
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Protocol:
 - U87-CD4-CCR5 cells are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.
 - Cells are loaded with the calcium-sensitive dye (e.g., 4 μM Fluo-4 AM) for 1 hour at 37°C in the dark.
 - After loading, cells are washed twice with assay buffer to remove extracellular dye.
 - Various concentrations of Vicriviroc or vehicle control are added to the wells, and the plate is incubated for 10 minutes at room temperature.
 - The plate is placed in a fluorescence plate reader capable of kinetic reading.



- Baseline fluorescence is measured for a short period before the automated injection of the chemokine ligand (RANTES).
- Fluorescence is continuously monitored for several minutes to record the change in intracellular calcium concentration.
- The inhibition of the calcium flux is determined by comparing the peak fluorescence intensity in Vicriviroc-treated wells to that of vehicle-treated wells.

GTPyS Binding Assay

This assay determines the effect of **Vicriviroc** on the G-protein coupling of the CCR5 receptor by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPyS.

- Preparation: Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HTS-hCCR5 cells).
- Reagents:
 - [35S]GTPyS (specific activity ~1250 Ci/mmol).
 - GDP.
 - Chemokine ligand (e.g., RANTES/CCL5 at a final concentration of 1 nM).
 - Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 μM GDP).
- Protocol:
 - CCR5-expressing cell membranes (5-10 µg of protein per well) are pre-incubated with various concentrations of **Vicriviroc** or vehicle control in a 96-well plate for 15 minutes at 30°C.
 - The chemokine ligand (RANTES) is added to stimulate the receptor, and the incubation continues for another 15 minutes.
 - \circ The reaction is initiated by the addition of [35S]GTPyS (final concentration \sim 0.1 nM).



- The plate is incubated for 60 minutes at 30°C with gentle agitation.
- The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
- The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2).
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- The inhibition of [35S]GTPyS binding is calculated relative to the stimulated control.

HIV-1 Pseudovirus Entry Assay

This assay quantifies the antiviral activity of **Vicriviroc** by measuring its ability to inhibit the entry of HIV-1 envelope-pseudotyped viruses into target cells.

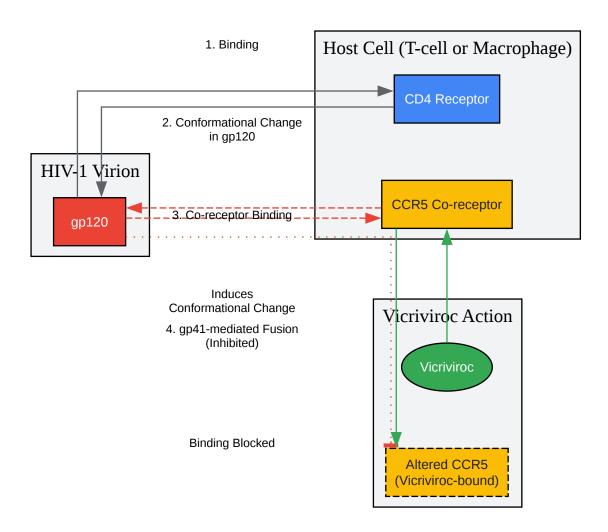
- Cell Line: U87 cells stably expressing CD4 and CCR5 (U87-CD4-CCR5) or TZM-bl cells.
- · Reagents:
 - HIV-1 envelope (Env)-pseudotyped viruses carrying a luciferase reporter gene.
 - Cell culture medium.
- Protocol:
 - Target cells are seeded in a 96-well plate and incubated overnight.
 - Serial dilutions of Vicriviroc are prepared in cell culture medium.
 - The cell culture medium is removed from the cells and replaced with the Vicriviroc dilutions.
 - The plates are pre-incubated for 1 hour at 37°C.
 - A standardized amount of HIV-1 Env-pseudotyped virus is added to each well.
 - The plates are incubated for 48-72 hours at 37°C.



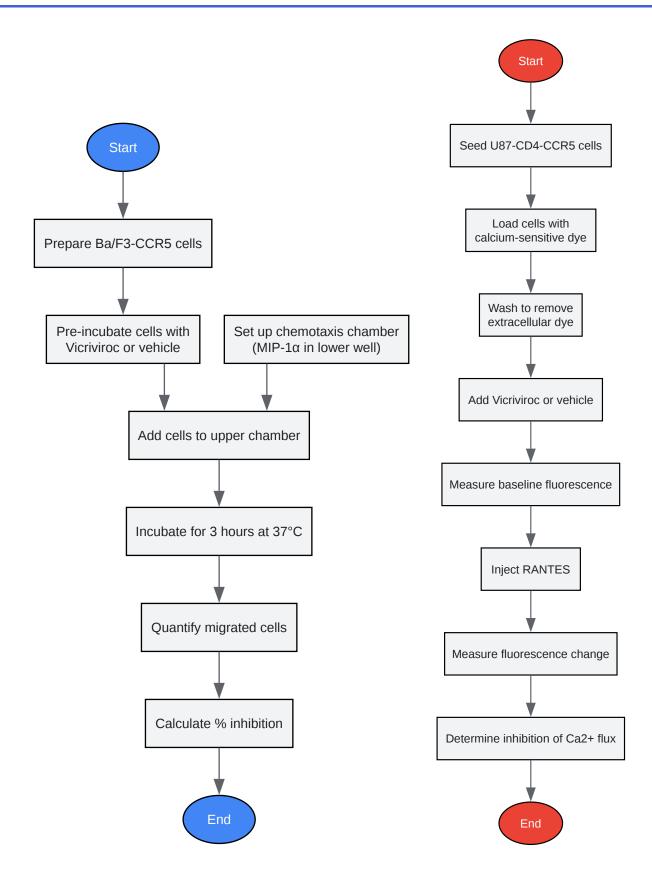
- After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
- The 50% effective concentration (EC50) is calculated as the concentration of Vicriviroc
 that reduces luciferase activity by 50% compared to the virus control without the drug.

Visualizations Signaling Pathways and Experimental Workflows

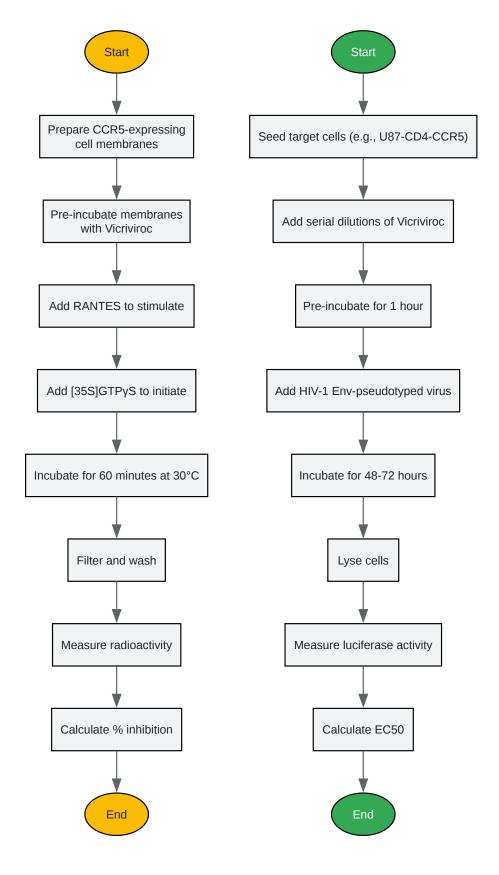












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